N-Boc-2-(phenylsulfonyl)ethanamine
Description
N-Boc-2-(phenylsulfonyl)ethanamine is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group and a phenylsulfonyl substituent on an ethanamine backbone. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the phenylsulfonyl group contributes to polarity and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally analogous to intermediates in pharmaceuticals and organic synthesis, where sulfonamide and carbamate functionalities are pivotal .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(benzenesulfonyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-19(16,17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
InChI Key |
AQOSMGNZKRYVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Amines
α-(Boc-amino)phenethylamine (CAS 142910-85-8)
- Structure : Boc-protected amine on a phenethyl backbone.
- Molecular Weight : 236.31 g/mol .
- Key Differences : Lacks the phenylsulfonyl group, resulting in lower polarity (predicted dipole moment <5 D) compared to N-Boc-2-(phenylsulfonyl)ethanamine. The absence of sulfonyl reduces hydrogen-bonding capacity, impacting solubility and crystallinity.
- Applications : Used in peptide synthesis and as a building block for bioactive molecules .
N-Boc-2-(5-bromo-2-thienyl)ethanamine (CAS 885279-60-7)
- Structure : Boc-protected ethanamine with a bromothienyl substituent.
- Key Differences : The thienyl group introduces aromatic heterocyclic character, altering electronic properties compared to the phenylsulfonyl group. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions, whereas the sulfonyl group in this compound favors polar interactions .
Sulfonamide-Containing Ethanamines
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine
- Synthesis : Prepared via microwave-assisted aza-Michael addition between 1-(anthracen-9-yl)-N-methylmethanamine and phenyl vinyl sulfone .
- Structural Features :
N-Boc-2-(p-toluenesulfonyloxymethyl)piperidine
- Structure : Cyclic amine with Boc and toluenesulfonyl groups.
- Synthesis : Derived from TsCl reactions under basic conditions .
- Key Differences: The cyclic structure restricts conformational flexibility compared to linear ethanamine derivatives. The toluenesulfonyl group enhances solubility in nonpolar solvents, unlike the phenylsulfonyl group, which favors polar environments .
Psychoactive Ethanolamine Derivatives (NBOMes)
25I-NBOMe and Analogues
- Structure : 2-(4-halo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine derivatives.
- Key Differences : Methoxy and benzyl groups confer potent serotonin receptor agonism, leading to psychoactivity. The absence of a Boc or sulfonyl group reduces metabolic stability compared to this compound .
- Applications : Illicit psychoactive substances, contrasting with the synthetic utility of Boc-sulfonamide compounds .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Substituents | Dipole Moment (Debye) | Dominant Interactions | Applications |
|---|---|---|---|---|---|
| This compound | ~280 (estimated) | Boc, phenylsulfonyl | N/A | Polar H-bonding (O...H) | Synthetic intermediate |
| α-(Boc-amino)phenethylamine | 236.31 | Boc, phenethyl | <5 (predicted) | Van der Waals | Peptide synthesis |
| N-(Anthracen-9-ylmethyl)-...ethanamine | 429.50 | Anthracenyl, phenylsulfonyl | 5.23 | O...H (16.8%), H...H (48.6%) | Crystallography studies |
| 25I-NBOMe | 413.27 | Methoxy, benzyl | N/A | π-π stacking, receptor binding | Psychoactive agent |
Research Findings and Implications
- Synthetic Utility : The Boc group in this compound offers superior protection compared to NBOMe’s labile methoxy groups, enabling multi-step syntheses .
- Electronic Effects : The phenylsulfonyl group’s electron-withdrawing nature stabilizes negative charges, contrasting with electron-donating groups in NBOMes .
- Crystallographic Behavior : Compounds like N-(anthracen-9-ylmethyl)-...ethanamine exhibit defined molecular packing via O...H bonds, whereas Boc-protected analogues may prioritize steric effects over polar interactions .
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